Strontium chloride Sr 85

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

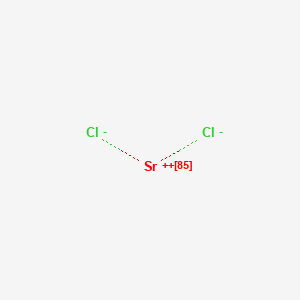

Structure

2D Structure

Properties

CAS No. |

24359-46-4 |

|---|---|

Molecular Formula |

Cl2Sr |

Molecular Weight |

155.82 g/mol |

IUPAC Name |

strontium-85(2+);dichloride |

InChI |

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1-3 |

InChI Key |

AHBGXTDRMVNFER-SIUYXFDKSA-L |

SMILES |

[Cl-].[Cl-].[Sr+2] |

Isomeric SMILES |

[Cl-].[Cl-].[85Sr+2] |

Canonical SMILES |

[Cl-].[Cl-].[Sr+2] |

Synonyms |

Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |

Origin of Product |

United States |

Production and Radiochemical Characteristics of Strontium 85

Nuclear Reaction Pathways for Strontium-85 Synthesis

Strontium-85 is primarily synthesized in particle accelerators, such as cyclotrons, or in nuclear reactors. The production involves bombarding a stable target material with specific particles to induce a nuclear transformation.

One established method for producing Strontium-85 involves the irradiation of natural rubidium (Rb) with deuterons (a stable isotope of hydrogen with one proton and one neutron). researchgate.netbnl.gov Natural rubidium is composed of two isotopes: ⁸⁵Rb (72.2%) and ⁸⁷Rb (27.8%). When a natural rubidium target is bombarded with deuterons, several nuclear reactions can occur, leading to the formation of different strontium isotopes.

The primary reaction for ⁸⁵Sr production is:

⁸⁵Rb(d, 2n)⁸⁵Sr

In this reaction, a deuteron (B1233211) (d) strikes a Rubidium-85 nucleus, causing the emission of two neutrons (2n) and resulting in the formation of a Strontium-85 nucleus. The efficiency of this reaction is dependent on the energy of the incident deuterons. researchgate.net

Besides deuteron bombardment of rubidium, other nuclear reactions are utilized for producing research-grade Strontium-85. These methods often aim to achieve higher specific activity or to minimize the co-production of undesirable strontium isotopes.

Proton Bombardment of Rubidium: Irradiating a rubidium target, particularly one enriched in ⁸⁵Rb, with protons can also yield ⁸⁵Sr through the ⁸⁵Rb(p, n)⁸⁵Sr reaction. worldscientific.comresearchgate.net This reaction, where a proton (p) is captured and a neutron (n) is emitted, is considered an interesting process due to its potential for high radionuclidic purity. worldscientific.com The maximum cross-section for this reaction is predicted to be at a proton energy of 11 MeV. worldscientific.com

Neutron Irradiation of Enriched Strontium-84: Strontium-85 can also be produced by irradiating enriched Strontium-84 (⁸⁴Sr) with thermal neutrons in a nuclear reactor. iaea.org The reaction is ⁸⁴Sr(n, γ)⁸⁵Sr . This method involves the capture of a neutron (n) followed by the emission of a gamma ray (γ).

The selection of a particular production route depends on factors such as the availability of starting materials (target), the type of irradiation facility (cyclotron or reactor), and the desired purity and specific activity of the final ⁸⁵Sr product. isotopes.gov

Isotopic Purity and Radionuclidic Contaminants in Strontium-85 Production

The production of Strontium-85 is often accompanied by the creation of other strontium isotopes and various radionuclidic impurities. The isotopic purity of the final product is a critical parameter, especially for research applications.

When natural rubidium is used as the target material, the presence of ⁸⁷Rb can lead to the formation of other strontium isotopes, such as ⁸⁷Sr, through deuteron-induced reactions. Similarly, impurities in the target material can result in the production of other radioactive contaminants.

Common radionuclidic impurities that may be present in ⁸⁵Sr produced from rubidium targets include other strontium isotopes like ⁸²Sr, ⁸³Sr, and ⁸⁵mSr (a metastable state of ⁸⁵Sr). researchgate.net Depending on the production method and target purity, other non-strontium radioisotopes might also be formed. For instance, when using a rubidium chloride target, radioactive chlorine isotopes could be produced.

Purification of the irradiated target is a crucial step to separate ⁸⁵Sr from the bulk target material (rubidium) and any radionuclidic impurities. researchgate.net This is typically achieved using chemical separation techniques such as ion exchange chromatography. researchgate.net The final product is often in the form of Strontium Chloride (⁸⁵SrCl₂) dissolved in a dilute hydrochloric acid solution. isotopes.govpolatom.pl Commercially available research-grade ⁸⁵Sr typically has a radionuclidic purity of greater than 99%. isotopes.gov A potential impurity noted in some preparations is Strontium-89, though often at levels less than 1%. rsna.org

Radiochemical Decay Scheme of Strontium-85

Strontium-85 has a half-life of approximately 64.85 days. environmentalpollutioncenters.orgwikipedia.org It decays through a process called electron capture to a stable isotope of rubidium. rsna.orgwikipedia.orgrsna.org

Strontium-85 undergoes 100% decay by electron capture. chemlin.org In this process, the nucleus of a ⁸⁵Sr atom captures one of its own inner atomic electrons, usually from the K or L shell. This capture results in the conversion of a proton into a neutron within the nucleus, accompanied by the emission of a neutrino. The resulting nucleus is that of Rubidium-85 (⁸⁵Rb), which is a stable isotope. wikipedia.orglnhb.fr The decay energy for this process is approximately 1.065 MeV. kaeri.re.kr

The electron capture process leaves a vacancy in the electron shell from which the electron was captured. This vacancy is subsequently filled by an electron from a higher energy level, leading to the emission of characteristic X-rays or Auger electrons. ezag.com

Following the electron capture decay, the resulting Rubidium-85 nucleus is predominantly left in an excited state. It promptly de-excites to its ground state by emitting a single gamma photon. rsna.orgrsna.org This gamma photon has a characteristic energy of 0.514 MeV (often rounded to 0.51 MeV). rsna.orgrsna.orglnhb.fr The emission probability of this gamma ray is very high, at approximately 98.4%. ezag.com

This monoenergetic gamma emission is a key characteristic of Strontium-85 and is the primary radiation detected in its applications. rsna.org It is noteworthy that the energy of this gamma ray is very close to the 0.511 MeV photons produced during positron-electron annihilation, which has led to the use of ⁸⁵Sr as a calibration source for instruments designed to detect positron emitters. rsna.org

Data Tables

Table 1: Radiochemical Properties of Strontium-85

| Property | Value |

| Half-life | 64.85 days wikipedia.org |

| Decay Mode | Electron Capture (100%) chemlin.org |

| Decay Product | Rubidium-85 (Stable) wikipedia.orglnhb.fr |

| Primary Gamma Emission Energy | 0.514 MeV lnhb.friaea.org |

| Gamma Emission Probability | ~98.4% ezag.com |

Table 2: Common Nuclear Reactions for Strontium-85 Production

| Reaction | Target Isotope | Projectile |

| ⁸⁵Rb(d, 2n)⁸⁵Sr | Rubidium-85 | Deuteron |

| ⁸⁵Rb(p, n)⁸⁵Sr | Rubidium-85 | Proton |

| ⁸⁴Sr(n, γ)⁸⁵Sr | Strontium-84 | Neutron |

Electron Capture Decay to Rubidium-85

Half-Life Considerations in Experimental Design and Decay Correction

The half-life of a radionuclide is a critical parameter that significantly influences the design and execution of experiments, as well as the interpretation of the resulting data. For Strontium-85, its 64.85-day half-life is a key consideration in experimental planning and requires precise decay correction for accurate results, particularly in studies spanning several weeks or months.

The 64.85-day half-life provides a practical window for conducting experiments. It is long enough to allow for production, purification, and transportation to the research facility, as well as for the duration of many experimental procedures, such as those in bone metabolism studies. socratic.org However, it is also short enough that the radioactivity diminishes to negligible levels in a reasonable timeframe, which is a consideration for waste management.

In experimental design, the timing of measurements is crucial. The activity of an Sr-85 sample decreases by half every 64.85 days. Therefore, experiments must be planned to ensure that sufficient radioactivity remains to obtain statistically significant data at all measurement time points. For instance, in a long-term biological study, the initial amount of Sr-85 must be high enough to be detectable after several half-lives.

To ensure the accuracy of quantitative measurements over time, the physical decay of Strontium-85 must be accounted for through decay correction. The fundamental formula for radioactive decay is:

A(t) = A₀ * e^(-λt)

Where:

A(t) is the activity at time t.

A₀ is the initial activity at time t = 0.

e is the base of the natural logarithm.

λ (lambda) is the decay constant of the isotope.

t is the time elapsed.

The decay constant (λ) is related to the half-life (T₁/₂) by the formula:

λ = ln(2) / T₁/₂

For Strontium-85, with a half-life of 64.85 days, the decay constant can be calculated. This allows researchers to correct the measured activity of a sample at any given time back to a reference point, typically the start of the experiment. This correction is essential for comparing data collected at different times and for accurately determining the concentration or uptake of Sr-85 in a sample.

In some short-term experimental settings, an alternative to direct calculation is the use of a calibration standard. If measurements are performed over a brief period, such as a single day, daily calibration of the detection instrument against a known Sr-85 standard can account for decay, assuming the standard and samples are measured close in time. wikipedia.org However, for studies that extend over longer periods, the application of the mathematical decay correction formula is indispensable for maintaining the integrity and accuracy of the research findings.

Decay of Strontium-85 Over Time

| Time Elapsed (days) | Percentage of Original Activity Remaining |

|---|---|

| 0 | 100% |

| 32.425 | 70.7% |

| 64.85 | 50% |

| 129.7 | 25% |

| 194.55 | 12.5% |

This interactive table illustrates the exponential decay of Strontium-85, showing the percentage of the initial radioactivity that remains after successive time intervals based on its 64.85-day half-life.

Sample Preparation Techniques for Strontium-85 Analysis in Diverse Matrices

Effective sample preparation is a foundational step for the accurate analysis of Sr-85. The primary goals are to bring the sample into a form suitable for measurement, ensure the Sr-85 tracer is in equilibrium with any stable strontium present, and remove interfering components from the sample matrix. cefas.co.uk

In tracer studies, Sr-85 is intentionally introduced into a system to monitor a process. A critical first step is ensuring the tracer isotopically exchanges and achieves equilibrium with the stable strontium isotopes in the sample. This is typically achieved through vigorous chemical dissolution. cefas.co.uk

Aqueous Samples : For water samples, the process is relatively straightforward. It often involves acidification, typically with nitric acid (HNO₃), to a pH of about 2 to prevent hydrolysis and adsorption of strontium onto container walls. eichrom.comeichrom.com A known quantity of Sr-85 tracer is added, along with a stable strontium carrier, to facilitate subsequent chemical yield determination. eichrom.com

Solid and Biological Matrices : For more complex matrices like soil, sediment, and biological tissues, more aggressive dissolution methods are required. chem-soc.siresearchgate.net Biological samples are often dried and ashed at high temperatures (e.g., 550°C) to remove organic matter. chem-soc.siresearchgate.net The resulting ash or the original solid sample is then subjected to acid digestion. A common procedure involves repeated leaching or total dissolution with strong acids such as concentrated nitric acid, hydrochloric acid (HCl), or a mixture of acids like aqua regia (HNO₃ and HCl). chem-soc.siradiochem.org For silicate-rich matrices like soil, hydrofluoric acid (HF) is often used in combination with other acids to break down the silicate (B1173343) structure completely. chem-soc.si Throughout this process, heating and refluxing are employed to ensure complete dissolution and equilibration of the Sr-85 tracer with the native strontium.

The use of Sr-85 as a tracer allows for the determination of chemical recovery throughout the analytical procedure, a significant advantage over gravimetric methods which can be affected by stable strontium naturally present in the sample. cefas.co.uk

Following dissolution, the concentration of Sr-85 in the sample may be too low for direct measurement, or the matrix may contain interfering elements. Therefore, preconcentration and isolation steps are necessary.

Co-precipitation : This is a widely used technique to concentrate strontium from large-volume samples, such as water, and to separate it from major matrix components. umich.edu Common methods include:

Calcium Phosphate (B84403) Precipitation : By adding calcium and phosphate ions to the sample and adjusting the pH to be alkaline (pH 9-10), calcium phosphate precipitates, effectively co-precipitating strontium. eichrom.comeichrom.com

Oxalate Precipitation : In this method, alkaline-earth oxalates are precipitated, which also carries down strontium. This is effective for separating strontium and actinides from elements like potassium and iron. cefas.co.uk

Carbonate Precipitation : Particularly for seawater, raising the pH to about 10 causes the precipitation of calcium carbonate, which concentrates strontium.

Chromatographic Methods : These methods offer high selectivity for strontium isolation.

Ion-Exchange Chromatography : Cation-exchange resins are used to capture strontium from the sample solution. Strontium can then be selectively eluted using specific reagents. radiochem.org For instance, after loading the sample onto a Dowex 50W-X8 resin, interfering ions can be washed away before eluting strontium. radiochem.org

Extraction Chromatography : This has become a preferred method due to its high efficiency and simplicity. Materials like "Sr Resin" (Eichrom Technologies), which contain a crown ether specific for strontium, are highly selective. eichrom.comeichrom.comchem-soc.si The sample, typically in a nitric acid medium (e.g., 3M to 8M HNO₃), is passed through a column packed with the resin. eichrom.comchem-soc.si The resin retains strontium while allowing major interfering ions, such as calcium and potassium, to pass through. Strontium is later eluted from the column using a dilute acid or deionized water. chem-soc.siresearchgate.net

The selection of a specific protocol depends on the sample type, the required level of decontamination from interfering nuclides, and the subsequent measurement technique.

| Method | Principle | Typical Application | Key Reagents | Reference(s) |

| Calcium Phosphate Co-precipitation | Strontium co-precipitates with calcium phosphate in an alkaline solution. | Preconcentration from large volume water samples. | Ca(NO₃)₂, (NH₄)₂HPO₄, NaOH | eichrom.comeichrom.com |

| Oxalate Co-precipitation | Precipitation of alkaline-earth oxalates to carry strontium. | Separation from interfering elements like K⁺ and Fe³⁺. | Oxalic acid | cefas.co.uk |

| Ion-Exchange Chromatography | Reversible exchange of ions between a solid resin and a liquid phase. | Isolation and purification of strontium. | Dowex 50W-X8 resin, HCl, HNO₃ | radiochem.org |

| Extraction Chromatography (Sr Resin) | Selective extraction of strontium onto a solid support coated with a specific extractant. | High-selectivity separation of strontium from complex matrices, especially from calcium. | Sr Resin, Nitric Acid (HNO₃) | eichrom.comchem-soc.siresearchgate.net |

Dissolution and Equilibration Procedures for Tracer Studies

Radiometric Detection and Measurement Techniques

Once prepared, the sample containing Sr-85 is ready for radiometric analysis. As a gamma-emitter, Sr-85 is well-suited for detection by gamma spectrometry techniques. cefas.co.ukacs.org

NaI(Tl) detectors offer several advantages for Sr-85 counting:

High Efficiency : They have a high light output and are efficient at detecting gamma rays. berkeleynucleonics.com

Cost-Effectiveness : Compared to high-purity germanium detectors, NaI(Tl) systems are generally less expensive.

Simplicity : They are robust and relatively simple to operate, making them ideal for routine yield measurements where high energy resolution is not the primary concern. cefas.co.uk

The chemical yield is determined by comparing the count rate of the purified sample with that of a standard Sr-85 source of known activity, measured under identical geometric conditions. cefas.co.uk

Spectrometric analysis provides more detailed information than simple counting, allowing for the identification and quantification of specific gamma-emitting radionuclides based on their characteristic gamma-ray energies. Sr-85 decays by electron capture and has a distinct, high-intensity gamma emission at 514.0 keV. chem-soc.siosti.gov

For this analysis, two main types of detectors are used:

NaI(Tl) Spectrometry : While offering lower energy resolution, NaI(Tl) detectors can be used for spectrometry. The resulting spectrum will show a broad photopeak at 514 keV. This is often sufficient for samples where Sr-85 is the dominant gamma-emitter and there are no interfering gamma rays with similar energies. researchgate.net

High-Purity Germanium (HPGe) Spectrometry : For complex samples with multiple gamma-emitters or for high-precision measurements, HPGe detectors are superior. nist.gov They offer significantly better energy resolution, allowing for the clear separation of closely spaced gamma-ray peaks. osti.gov For example, high-resolution spectrometry is essential to resolve the 514.0 keV peak of Sr-85 from the 511 keV annihilation peak that arises from positron-emitting radionuclides, which can be present as impurities. osti.gov

The activity of Sr-85 in the sample is determined by measuring the net area of the 514 keV photopeak and comparing it against the peak area from a calibrated Sr-85 source, after correcting for counting time and detector efficiency at that energy. nist.gov

| Detector Type | Energy Resolution (at 662 keV) | Primary Use for Sr-85 | Advantages | Limitations |

| NaI(Tl) | ~6-8% FWHM | Routine quantification, chemical yield determination | High efficiency, lower cost, robust | Poor energy resolution |

| HPGe | <0.3% FWHM | High-precision quantification, radionuclide identification, impurity analysis | Excellent energy resolution | Higher cost, requires cryogenic cooling |

The choice of radiometric method is dictated by the decay properties of the radionuclide of interest. Sr-85 is a pure gamma emitter (via electron capture), making gamma spectrometry the method of choice. This contrasts sharply with the methods used for beta-emitting strontium isotopes like Sr-89 and Sr-90.

Gamma Counting (for Sr-85) : This method directly detects the gamma photons emitted during the decay of Sr-85. It is highly penetrating, allowing for the measurement of bulk samples with minimal self-absorption, and is specific to the gamma energy of the nuclide. cefas.co.uk

Cerenkov Counting (for high-energy beta emitters) : This technique is used for beta-emitting radionuclides with high maximum beta energy (Eβ,max), such as Sr-90's daughter, Yttrium-90 (⁹⁰Y, Eβ,max = 2.28 MeV), and Sr-89 (Eβ,max = 1.49 MeV). hidex.com Cerenkov radiation is the electromagnetic radiation (light) produced when a charged particle (a beta particle) travels through a dielectric medium (like water) at a speed greater than the phase velocity of light in that medium. hidex.com This light can be detected by a liquid scintillation counter without the need for a scintillation cocktail. hidex.com

Key Comparisons :

Detection Principle : Gamma counting detects photons, while Cerenkov counting detects light produced by high-energy electrons. cefas.co.ukhidex.com

Applicability to Sr-85 : Sr-85 does not emit beta particles and its gamma energy is generally insufficient to produce significant Compton electrons that meet the energy threshold for Cerenkov radiation. Therefore, Cerenkov counting is not a viable method for detecting Sr-85. hidex.com

Interference : In the analysis of Sr-90, the presence of the gamma-emitting Sr-85 tracer does not significantly interfere with the Cerenkov counting of the high-energy beta from ⁹⁰Y, as the Sr-85 efficiency in a Cerenkov counter is extremely low (typically <0.04%). This allows Sr-85 to be an effective yield tracer in methods that use Cerenkov counting to quantify Sr-90 (via ⁹⁰Y). cefas.co.ukhidex.com

Sample Preparation : Cerenkov counting is highly susceptible to color quenching (where colored substances in the sample absorb the emitted light), often requiring more rigorous chemical purification to produce a colorless solution. Gamma counting is largely unaffected by sample color.

This fundamental difference in detection principles underscores why gamma spectrometry is the specific and appropriate method for Sr-85, while methods like Cerenkov counting are reserved for different isotopes with distinct decay characteristics. cefas.co.ukhidex.com

Spectrometric Analysis of Gamma Emissions

Radiochemical Separation and Purification Methods for Strontium-85

The accurate quantification of Strontium-85 (⁸⁵Sr) in various matrices necessitates its effective separation and purification from interfering radionuclides and matrix components. Several radiochemical techniques are employed for this purpose, each with its own set of advantages and limitations. These methods are crucial for ensuring the reliability of subsequent radiometric measurements.

Nitrate (B79036) precipitation is a classical and still widely used method for the initial separation and concentration of strontium from complex sample matrices, particularly those with high calcium content. cefas.co.uk This technique leverages the differential solubility of alkaline earth nitrates in concentrated nitric acid.

The fundamental principle of this method lies in the fact that strontium nitrate exhibits significantly lower solubility in high concentrations of nitric acid compared to calcium nitrate. cefas.co.uk By adding fuming nitric acid to an aqueous solution of the sample, strontium and barium nitrates can be selectively precipitated, while calcium remains largely in solution. cefas.co.ukdairy-journal.org Research has shown that optimal separation of strontium from calcium is achieved in the range of 70-75% (w/w) nitric acid, where approximately 99% of the strontium can be recovered. cefas.co.uk

The general procedure involves:

Sample Digestion: The sample is first brought into an acidic aqueous solution, often through wet or dry ashing for organic materials. escholarship.org

Initial Precipitation: Fuming nitric acid is added to the sample solution to achieve a high nitric acid concentration, leading to the precipitation of strontium and barium nitrates. cefas.co.uk

Redissolution and Reprecipitation: The precipitate is often redissolved in water and the precipitation process is repeated multiple times to enhance the purity of the strontium fraction and reduce calcium contamination to acceptable levels. cefas.co.ukdairy-journal.org

While effective, the nitrate precipitation method can be tedious and involves the handling of hazardous fuming nitric acid. cefas.co.uk The efficiency of the separation is highly dependent on the precise control of the nitric acid concentration. cefas.co.uk

| Nitric Acid Concentration (% w/w) | Strontium Precipitated (%) | Calcium Precipitated (%) |

| 60 | ~85 | ~5 |

| 70 | ~98 | ~10 |

| 73 | ~99 | ~15 |

| 80 | >99 | ~30 |

| Data compiled from literature discussing the principles of nitrate precipitation for strontium separation. cefas.co.uk |

Ion exchange chromatography is a powerful technique for separating strontium from other alkaline earth metals and interfering ions. This method relies on the differential affinity of ions for a solid-phase ion exchange resin.

Cation exchange resins, such as Dowex 50W-X8, are commonly used for this purpose. nih.govcdnsciencepub.com The separation process typically involves the following steps:

Loading: The sample solution, adjusted to a specific pH and ionic strength, is passed through a column packed with the cation exchange resin. Strontium and other cations are retained on the resin.

Elution: A series of eluting agents with varying compositions and pH are passed through the column to selectively desorb the bound cations.

The choice of eluent is critical for achieving effective separation. Complexing agents like ethylenediaminetetraacetic acid (EDTA) and 1,2-diaminocyclohexanetetraacetic acid (DCTA) have proven to be highly effective for separating strontium from other alkaline earth metals and rubidium. nih.govresearchgate.net These agents form metal complexes with different stability constants, allowing for their sequential elution. nih.gov The DCTA method, in particular, has been shown to be very effective in separating strontium from calcium, magnesium, and rubidium. nih.gov

Specialized extraction chromatographic resins, such as Eichrom's Sr Resin, which contains a cyclic polyether (crown ether), exhibit a high selectivity for strontium in nitric acid media. jgeosci.org This allows for the effective separation of strontium from other alkali and alkaline earth elements. jgeosci.org

| Resin | Eluent System | Elements Separated from Strontium | Reference |

| Dowex 50W-X8 | EDTA/DCTA solutions of varying pH | Calcium, Magnesium, Rubidium | nih.govresearchgate.net |

| Bio-Rad AG50W-X8 | 2.5 M HCl (Sr elution) followed by 6 M HCl (REE elution) | Major elements, Rare Earth Elements (REEs) | jgeosci.org |

| Eichrom Sr Resin | Dilute HNO₃ (Sr elution) | Barium, other matrix elements | jgeosci.org |

| Dowex-50 | Ammonium lactate (B86563) (1.5 M, pH 7) | Beryllium, Magnesium, Calcium, Barium, Radium | cdnsciencepub.com |

| This table summarizes various ion exchange methods and the elements they effectively separate from strontium. |

Solvent extraction utilizing crown ethers has emerged as a highly selective method for the separation of strontium. Crown ethers are macrocyclic polyethers that can selectively form stable complexes with metal cations that fit within their cavity.

The 18-crown-6 (B118740) ether and its derivatives, such as dicyclohexano-18-crown-6 (B99776) (DCH18C6) and di-tert-butyldicyclohexano-18-crown-6 (DTBDCH18C6), have shown a remarkable affinity for the strontium ion (Sr²⁺). d-nb.infonih.gov The extraction process involves the transfer of the strontium-crown ether complex from an aqueous phase, typically an acidic solution, to an organic phase. d-nb.info

The efficiency of the extraction is influenced by several factors, including:

Acid Concentration: Strontium extraction using crown ethers often increases with increasing mineral acid concentration in the aqueous phase. d-nb.info

Organic Solvent: The choice of the organic solvent (diluent) plays a significant role. While traditional solvents like chloroform (B151607) and 1-octanol (B28484) have been used, there is a move towards less volatile and more environmentally benign options. d-nb.infonih.gov

Phase Modifiers: The addition of phase modifiers to paraffinic hydrocarbon diluents can significantly enhance the extraction of strontium. osti.gov

Research has demonstrated that distribution ratios for strontium can be quite high, indicating efficient transfer to the organic phase. For instance, using 0.2M DTBDCH18C6 in various diluents with modifiers, distribution ratios (Dsr) ranging from over 2 to greater than 8 have been achieved from 1.0M HNO₃ solutions. osti.gov

| Crown Ether | Organic Solvent System | Aqueous Phase | Strontium Distribution Ratio (Dsr) | Reference |

| DCH18C6 | 1-octanol | Nitric Acid | Varies with acid concentration | nih.gov |

| DTBDCH18C6 | Isopar® L / 1.2M TBP | 1 M Nitric Acid | Increases with crown ether concentration | osti.gov |

| 18-crown-6 | Benzene | Picric Acid | 0.397 | osti.gov |

| 15-crown-5 | Chloroform | Picric Acid | 8.27 | osti.gov |

| This table presents a selection of research findings on the efficiency of solvent extraction of strontium using different crown ethers and solvent systems. |

A more recent and innovative approach to strontium separation involves the use of magnetic nanoparticles (MNPs). This technique offers a rapid and efficient means of separating strontium from aqueous solutions.

The methodology typically involves coating superparamagnetic nanoparticles, such as maghemite (γ-Fe₂O₃), with a material that has a high affinity for strontium. symbiosisonlinepublishing.com This can be achieved by impregnating the nanoparticles with a selective chelating agent like a crown ether. symbiosisonlinepublishing.com The process is as follows:

Functionalization: The magnetic nanoparticles are functionalized with a ligand that selectively binds to strontium ions.

Adsorption: The functionalized MNPs are introduced into the aqueous sample containing ⁸⁵Sr. The strontium ions are adsorbed onto the surface of the nanoparticles.

Magnetic Separation: An external magnetic field is applied to the solution, which causes the MNPs with the bound strontium to rapidly aggregate, allowing for their easy separation from the bulk solution. symbiosisonlinepublishing.com This eliminates the need for centrifugation or filtration. symbiosisonlinepublishing.com

Studies have shown promising results, with one study reporting a 66% (± 15%) uptake of Sr²⁺ by crown ether-bound magnetic nanoparticles. symbiosisonlinepublishing.com This method is significantly faster than traditional liquid-liquid extraction and extraction chromatography, with separation times of 1-2 minutes. symbiosisonlinepublishing.com Another approach utilizes magnetic metal-organic frameworks (MMOFs), such as Fe₃O₄@UiO-66-NH₂, which have demonstrated effective adsorption of strontium, particularly at high pH levels. besjournal.com

| Nanoparticle System | Strontium Uptake/Adsorption | Key Advantage | Reference |

| γ-Fe₂O₃ with 18-crown-6 ether | 66% (± 15%) | Rapid magnetic separation (1-2 minutes) | symbiosisonlinepublishing.com |

| Fe₃O₄@UiO-66-NH₂ (MMOF) | Maximum adsorption at pH 13 | High chemical stability and durability | besjournal.com |

| Composite magnetic nanoparticles (CuFe₂O₄) | Max adsorption capacity of 23.04 mg·g⁻¹ at 318 K | Derived from industrial sludge | researchgate.net |

| This table highlights the effectiveness of different magnetic nanoparticle systems for strontium separation. |

Solvent Extraction Techniques using Crown Ethers

Strontium-85 as a Radiochemical Yield Tracer in Environmental and Biological Sample Analysis

In the radiochemical analysis of environmental and biological samples for strontium isotopes, particularly the beta-emitting ⁹⁰Sr, determining the chemical yield of the separation process is paramount for accurate quantification. nrc.gov Strontium-85, a gamma-emitting isotope with a half-life of 64.8 days, serves as an ideal radiochemical yield tracer for this purpose. cefas.co.uk

The principle involves adding a known amount of ⁸⁵Sr activity to the sample at the earliest stage of the analytical procedure. cefas.co.uk It is crucial to ensure that the tracer equilibrates with the stable and radioactive strontium isotopes present in the sample matrix. nrc.gov Once equilibrium is achieved, any subsequent losses of strontium during the complex chemical separation and purification steps will affect both the native strontium and the ⁸⁵Sr tracer proportionally. nrc.gov

At the end of the procedure, the recovery of the ⁸⁵Sr tracer is determined by gamma spectrometry, a relatively simple and non-destructive technique. The measured recovery is then used to correct the final measured activity of the target strontium isotope (e.g., ⁹⁰Sr) for the chemical losses incurred during the analysis. This method is generally considered more precise than gravimetric yield determination. cefas.co.uk

It is important to note that if both ⁸⁹Sr and ⁹⁰Sr are to be determined, the use of ⁸⁵Sr as a tracer is not recommended as its gamma emission can interfere with the measurement of ⁸⁹Sr. nrc.gov In such cases, gravimetric techniques are typically employed for yield determination. nrc.gov

Method validation is a critical component of any analytical procedure to ensure the reliability and accuracy of the results. epa.gov When using ⁸⁵Sr as a radiochemical yield tracer, the validation process must confirm that the tracer accurately reflects the behavior of the analyte (e.g., ⁹⁰Sr) throughout the entire analytical method.

Recovery Determination:

The chemical recovery is calculated by comparing the measured activity of ⁸⁵Sr in the final purified sample to the initial activity of the ⁸⁵Sr tracer added to the original sample.

Recovery (%) = (Final ⁸⁵Sr Activity / Initial ⁸⁵Sr Activity) x 100

This recovery factor is then applied to the measured activity of the target strontium isotope to determine its original concentration in the sample.

Method Validation Studies:

Validation studies for methods employing ⁸⁵Sr as a tracer typically involve:

Spiked Samples: Analyzing blank matrix samples spiked with known amounts of both ⁹⁰Sr and ⁸⁵Sr to demonstrate that the recovery of the tracer accurately predicts the recovery of the analyte.

Reference Materials: Analyzing certified reference materials with known concentrations of ⁹⁰Sr to verify the accuracy of the entire analytical procedure, including the yield correction based on ⁸⁵Sr recovery.

Inter-laboratory Comparisons: Participating in proficiency testing programs to compare results with other laboratories and ensure the method's robustness.

Studies have compared gravimetric and radiochemical tracer recovery methods, with results showing good agreement between the two, thus confirming the stoichiometric composition of the final precipitate in gravimetric methods and validating the use of ⁸⁵Sr for yield determination. chem-soc.si

| Sample | Gravimetric Recovery (%) (SrC₂O₄) | Radiochemical Recovery (%) (⁸⁵Sr) |

| 1 | 81.4 ± 0.9 | 79.9 ± 2.6 |

| 2 | 77.5 ± 0.8 | 76.3 ± 2.5 |

| 3 | 54.9 ± 0.6 | 54.1 ± 2.0 |

| 4 | 36.7 ± 0.4 | 36.3 ± 1.3 |

| Data from a study comparing the two yield determination methods, demonstrating a good match and validating the radiochemical tracer approach. chem-soc.si |

Overview of Strontium 85 Applications in Scientific Inquiry

The chemical similarity between strontium and calcium allows 85Sr to serve as a biological tracer for calcium metabolism. snmjournals.orgenvironmentalpollutioncenters.org The body processes strontium in a manner that closely parallels calcium, readily incorporating it into bone and other tissues with high calcium content. rsna.orgenvironmentalpollutioncenters.org This property has led to the use of 85Sr in a variety of research applications:

Bone Metabolism and Formation Studies: Strontium-85 is utilized to investigate the dynamics of bone formation and metabolism. kaeri.re.kr By tracking the uptake of 85Sr, researchers can study areas of increased osteogenic activity. rsna.org

Geochemical Investigations: The production of 85Sr at cyclotrons and its subsequent purification has been investigated for its use in geochemical studies. nih.gov

Tracer in Radiochemical Analysis: Strontium-85 is employed as a yield monitor in the radiochemical analysis of environmental samples for other strontium isotopes, such as the fission product Strontium-90. cefas.co.uk Its gamma emission allows for easy and accurate determination of the chemical recovery during the analytical process. cefas.co.uk

Fundamental Radiochemical Considerations for Strontium 85

Understanding the radiochemical properties of Strontium-85 is crucial for its effective use in research.

Production: Strontium-85 is an artificial radionuclide and can be produced through several nuclear reactions. One method involves the neutron irradiation of a natural strontium target, often in the form of strontium nitrate (B79036) which is then converted to strontium chloride. Another production route is the irradiation of a rubidium target in a cyclotron. nih.gov

Decay Characteristics: Strontium-85 has a half-life of approximately 64.85 days. wikipedia.orgenvironmentalpollutioncenters.org It decays exclusively by electron capture to Rubidium-85. periodictable.com This decay process is characterized by the emission of a prominent gamma ray at 514.01 keV. ezag.com

Radiochemical Purity: For research applications, it is essential to ensure the radiochemical purity of the Strontium-85 solution. The irradiated target material is typically repurified to remove any radioactive impurities. For instance, when produced from a strontium target, impurities like Barium-131 may be present and need to be separated.

Interactive Data Tables

Radiochemical Properties of Strontium-85

| Property | Value |

|---|---|

| Half-life | 64.85 days |

| Decay Mode | Electron Capture |

| Primary Gamma Ray Energy | 514.01 keV |

Key Research Applications of Strontium-85

| Application Area | Specific Use |

|---|---|

| Biomedical Research | Tracer for calcium metabolism, bone formation studies |

| Geochemistry | Geochemical investigations |

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Strontium-85 | 85Sr |

| Strontium Chloride | SrCl2 |

| Strontium Nitrate | Sr(NO3)2 |

| Rubidium-85 | 85Rb |

| Barium-131 | 131Ba |

| Strontium-90 | 90Sr |

| Strontium-84 | 84Sr |

| Strontium-86 | 86Sr |

| Strontium-87 | 87Sr |

Production and Radiochemical Characteristics of Strontium-85

Strontium-85 (⁸⁵Sr) is a synthetically produced radioisotope of the alkaline earth metal strontium. It does not occur naturally but is generated through specific nuclear reactions. cdc.gov This radionuclide has garnered interest in scientific research due to its distinct decay properties. This article explores the production pathways, radiochemical purity, and decay characteristics of Strontium-85.

Strontium 85 As a Radiotracer in Fundamental Biogeochemical Research

Investigation of Alkaline Earth Metal Transport and Kinetics in Environmental Systems

The transport and fate of alkaline earth metals in the environment are governed by a complex interplay of physical, chemical, and biological processes. Strontium-85 is instrumental in elucidating these mechanisms, particularly in the context of sorption-desorption dynamics, reactive transport in porous media, and the influence of various environmental factors on mobility.

Sorption and Desorption Dynamics on Geological Media (e.g., Montmorillonite (B579905), Silica (B1680970) Colloids)

The interaction of strontium with solid phases in the subsurface is a key factor controlling its mobility. Studies utilizing ⁸⁵Sr have provided detailed insights into the sorption (adhesion to a surface) and desorption (release from a surface) of strontium on various geological materials.

Batch experiments have been employed to study the sorption behavior of ⁸⁵Sr on minerals like montmorillonite, a type of clay, and silica colloids. researchgate.net Research has shown that a high percentage of ⁸⁵Sr, between 92% and 100%, can be rapidly adsorbed onto Ca-montmorillonite colloids. researchgate.net In contrast, the adsorption onto silica colloids is more variable and is significantly influenced by the ionic strength and calcium ion (Ca²⁺) concentration of the surrounding water. researchgate.net Desorption of ⁸⁵Sr from Ca-montmorillonite is a slower process compared to its release from silica colloids. researchgate.net

The efficiency of strontium removal from these colloids has also been investigated. For instance, desorption from montmorillonite has been found to be a slow and relatively ineffective process. researchgate.net This highlights the potential for clay and silica colloids to facilitate the transport of strontium in certain geological settings. researchgate.net

| Geological Medium | Sorption Percentage | Influencing Factors |

|---|---|---|

| Ca-montmorillonite colloids | 92–100% | Rapid adsorption |

| Silica colloids | Variable | Ionic strength, Ca²⁺ concentration |

Reactive Transport Modeling in Porous Media and Soil Columns

Reactive transport models are computational tools that simulate the movement of dissolved substances through porous materials while accounting for chemical reactions. wikipedia.org Strontium-85 is frequently used in laboratory column experiments to generate data for developing and validating these models. ird.frresearchgate.net These experiments help to understand how factors like nonlinear sorption and competition with other cations affect strontium's movement through materials like sand. ird.fr

By combining data from batch experiments, flow-through reactors, and column studies with hydrogeochemical modeling, researchers can identify and quantify the key processes that retard the movement of radioactive strontium. ird.fr This integrated approach allows for a more deterministic description of strontium transport in complex systems. ird.fr The goal is to develop robust models that can predict the migration of contaminants like ⁹⁰Sr in soils and aquifers. researchgate.net

Different modeling approaches, such as the Kd approach (which uses a distribution coefficient) and the multi-site ion exchanger model, are compared for their ability to simulate strontium transport. researchgate.net The latter, which considers different sorption sites on minerals, has been shown to better fit experimental data in some cases. researchgate.net These models highlight the importance of factors like clay content and mineralogy in controlling strontium behavior. researchgate.net

Influence of Environmental Parameters (pH, Ionic Strength, Organic Matter) on Strontium Mobility

The mobility of strontium in the environment is highly sensitive to changes in geochemical conditions. Key parameters that exert significant influence include pH, ionic strength, and the presence of organic matter.

pH: The acidity or alkalinity of the water plays a crucial role. Strontium sorption generally increases with increasing pH. leeds.ac.ukscholaris.ca At low pH, there is less adsorption, while at higher pH levels, above the point of zero charge of the mineral surfaces, adsorption is enhanced. leeds.ac.uk The specific pH range where sorption increases (the sorption edge) depends on the types of minerals present in the soil or sediment. leeds.ac.uk

Ionic Strength: This refers to the total concentration of ions in the water. An increase in ionic strength generally leads to a decrease in strontium sorption. leeds.ac.ukmdpi.com This is because other cations in the water, such as Ca²⁺ and Mg²⁺, compete with strontium for the same sorption sites on mineral surfaces. leeds.ac.uk In high ionic strength solutions, strontium's retardation is significantly reduced, and it can behave almost like a non-sorbing tracer. mdpi.com

Organic Matter: Organic matter in soils and sediments can also influence strontium mobility. In low pH conditions, organic matter can act as a sorbing phase for metal ions, potentially contributing to strontium retention. leeds.ac.uk The interaction between strontium and functional groups within organic matter is an important aspect of its biogeochemical cycling. scholaris.ca

| Parameter | Effect on Sorption | Mechanism |

|---|---|---|

| Increasing pH | Increases | Increases negative surface charge of minerals. leeds.ac.uk |

| Increasing Ionic Strength | Decreases | Competition for sorption sites from other cations. leeds.ac.uk |

| Organic Matter | Can increase sorption | Acts as a sorbing phase, especially at low pH. leeds.ac.uk |

Tracer Studies in Aquatic and Terrestrial Ecosystems (Non-Human)

Strontium-85's utility extends to tracing the movement and cycling of strontium and its analogs in complex ecosystems. These studies provide fundamental knowledge of ecological processes. researchgate.net

Tracking Strontium Movement in Soil Horizons and Water Bodies

By introducing ⁸⁵Sr into a system, scientists can follow its path through different environmental compartments. This allows for the direct measurement of how strontium is transported through soil layers and into adjacent water bodies. frontiersin.org For example, studies have tracked the downward migration of radiotracers in soil, providing rates of movement. researchgate.net

The mobility of strontium is influenced by the soil's properties, including its clay content, organic matter, and the chemical composition of the porewater. issmge.org The redistribution of strontium in soils, for instance after agricultural tilling, can be effectively monitored using isotopic tracers. frontiersin.org

Assessment of Biogeochemical Cycling of Strontium Analogs

Because strontium behaves similarly to calcium, ⁸⁵Sr can be used as a tracer to study the biogeochemical cycling of calcium, an essential nutrient. researchgate.net This is particularly valuable in understanding how plants take up and transport these elements. researchgate.net While strontium is not an essential element, its uptake and distribution within plants can mirror that of calcium, providing insights into nutrient allocation. researchgate.netresearchgate.net

Radiogenic strontium isotopes are also powerful tools for tracing the sources of nutrients in ecosystems. goldschmidt.infocje.net.cn By analyzing the isotopic composition of strontium in bedrock, soil, water, and plants, researchers can determine the origins of nutrients and how they are cycled within an ecosystem. goldschmidt.info This can reveal, for example, the extent to which plants are acquiring nutrients from the weathering of bedrock versus atmospheric deposition. goldschmidt.info

Exploring Biomineralization Processes and Ion Exchange in Preclinical Models (Non-Clinical)

The radioactive isotope Strontium-85 (Sr-85) serves as a valuable tool in fundamental biogeochemical research, particularly in elucidating the intricate processes of biomineralization and ion exchange within preclinical, non-clinical models. Due to its chemical similarity to calcium, Sr-85 acts as an effective tracer, allowing researchers to investigate the dynamics of calcium-related pathways in skeletal systems without the need for human subjects.

Radiotracer Methodologies for Investigating Calcium-Strontium Interplay in Skeletal Systems

Radiotracer studies utilizing Sr-85 have been instrumental in understanding the competitive and synergistic interactions between strontium and calcium in bone. These methodologies often involve the simultaneous administration of Sr-85 and a calcium radioisotope, such as Calcium-45 (Ca-45) or Calcium-47 (Ca-47), to compare their respective uptake, distribution, and retention in skeletal tissues.

In vitro experiments have demonstrated that bone tissue exhibits a preferential uptake of Ca-45 over Sr-85, a phenomenon influenced by the concentration of stable strontium. osti.gov Studies using bone powder from various species, ashed bone, and synthetic apatite have shown that the ratio of Ca-45 to Sr-85 uptake can be manipulated by altering the stable strontium concentration in the surrounding medium. osti.gov For instance, in buffered solutions, bone tends to take up more Ca-45 than Sr-85, primarily through an exchange mechanism. osti.gov

In vivo studies in animal models, such as canines, have employed the simultaneous injection of Sr-85 and other tracers to investigate ion exchange dynamics. One such study involved the injection of Sr-85, Rubidium-86, and Iodine-125-albumin into the tibial nutrient artery to measure their extraction ratios. nih.gov This approach allows for the assessment of how metabolic processes within bone cells influence the movement of ions like strontium from the exchangeable mineral pool. nih.gov Furthermore, long-term studies in humans have used Sr-85 in conjunction with Ca-47 to measure calcium accretion to the fixed bone pool, providing a more detailed picture of bone formation rates. nih.gov The retention of Sr-85 is used to estimate the long-term retention of calcium, as Ca-47 has a shorter half-life. nih.gov

These radiotracer methodologies provide a quantitative framework for assessing the kinetics of bone mineral metabolism. The accretion and resorption rates of bone can be estimated following the intravenous administration of radioisotopes of calcium and strontium. oup.com The data gathered from these studies are crucial for understanding the fundamental processes that govern bone health and disease.

Table 1: Comparative Uptake of Ca-45 and Sr-85 in Bone In Vitro

| Experimental Condition | Ca-45/Sr-85 Uptake Ratio | Primary Mechanism | Reference |

|---|---|---|---|

| Buffered Solution (no stable Sr carrier) | 1.2 to 1.4 | Exchange | osti.gov |

| Buffered Solution (with stable Sr carrier) | ≥ 2.0 | Exchange | osti.gov |

| Beef Serum (no stable Sr carrier) | ~ 1.0 | Exchange | osti.gov |

Characterization of Strontium Uptake and Turnover in In Vitro and In Vivo Non-Human Biological Systems

The characterization of strontium uptake and turnover provides critical insights into its physiological and pathological roles in non-human biological systems. Strontium is recognized as a bone-seeking element, and its metabolism is closely linked to that of calcium. nih.govmdpi.com

In vitro studies using various cell lines and tissue preparations have helped to delineate the cellular mechanisms of strontium uptake. Research on pre-osteoblastic cell systems has shown that strontium can increase bone formation. europa.eu In experiments with canine bone, inhibiting the metabolic activity of bone cells with potassium cyanide led to a significant increase in the net extraction of Sr-85. nih.gov This finding suggests that the efflux of ions from the exchangeable mineral pool is dependent on the metabolic activity of bone cells. nih.gov

In vivo studies in animal models have provided a more comprehensive understanding of strontium kinetics. In ovariectomized (OVX) rat and monkey models of osteoporosis, long-term administration of strontium ranelate resulted in increased bone formation. europa.eu In zebrafish, dietary strontium citrate (B86180) supplementation led to a significant increase in whole-body and spinal column bone mineral density, with trace amounts of strontium being incorporated into the scale matrix. science.gov These studies indicate that bone displays plasticity in its response to strontium supplementation across different species. science.gov

The turnover of strontium in bone is a dynamic process. It has been observed that new compact bone contains a higher concentration of strontium than older compact bone, reflecting the ongoing process of bone remodeling. nih.gov The distribution of strontium in bone tissue is heterogeneous, with higher concentrations found in trabecular bone compared to cortical bone, which may be due to the higher surface area-to-volume ratio and remodeling rate of trabecular bone. mdpi.com

Table 2: Research Findings on Strontium Uptake and Effects in Non-Human Biological Systems

| Biological System | Strontium Compound | Key Findings | Reference |

|---|---|---|---|

| Canine Tibia (in vivo) | Strontium-85 | Inhibition of bone cell metabolism increased net Sr-85 extraction. | nih.gov |

| OVX Rat (in vivo) | Strontium Ranelate | Increased bone formation. | europa.eu |

| OVX Monkey (in vivo) | Strontium Ranelate | Increased bone formation (non-significant trends for reduced resorption). | europa.eu |

| Zebrafish (in vivo) | Strontium Citrate | Increased whole-body and spinal column bone mineral density. | science.gov |

Application in Material Science Research for Strontium-Substituted Calcium Phosphate (B84403) Nanostructures

The unique biological properties of strontium have led to its incorporation into biomaterials designed for bone regeneration. Specifically, strontium-substituted calcium phosphate nanostructures, such as hydroxyapatite (B223615) (HA), are being extensively researched for their potential to enhance bone repair. mdpi.commdpi.com

The synthesis of strontium-substituted calcium phosphate nanoparticles can be achieved through various methods, including precipitation and continuous flow synthesis with microwave assistance. nih.govmdpi.com The incorporation of strontium into the hydroxyapatite lattice in place of calcium can alter the material's physical and chemical properties. intjmorphol.com Studies have shown that strontium substitution can lead to an increase in the lattice constants of hydroxyapatite due to the larger ionic radius of strontium compared to calcium. researchgate.net This structural change can also affect the material's solubility, with strontium-substituted HA often exhibiting higher solubility than pure HA.

The biological response to these strontium-doped nanomaterials is a key area of investigation. In vitro studies have demonstrated that strontium-substituted HA can promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. researchgate.net For example, MG63 osteoblast-like cells cultured on a strontium-substituted hydroxyapatite nanofiber matrix showed higher alkaline phosphatase activity and increased expression of osteogenic genes compared to those on a pure HA matrix. Furthermore, strontium-doped calcium phosphate nanoparticles have been shown to be taken up by various cell lines, including HeLa, MG-63, and MC3T3 cells, with low cytotoxicity and a strong increase in alkaline phosphatase activity. mdpi.com

The development of these advanced biomaterials also involves creating composites. For instance, strontium-substituted HA has been incorporated into polymer matrices like polycaprolactone (B3415563) and chitosan (B1678972) to create nanohybrid membranes that mimic the extracellular matrix and promote bone regeneration. mdpi.com While direct radiotracer studies using Sr-85 in these specific nanostructures are not widely reported in the provided search results, the fundamental understanding of strontium's behavior gained from Sr-85 tracer studies in biological systems underpins the rationale for its use in these advanced materials.

Table 3: Properties of Strontium-Substituted Calcium Phosphate Nanostructures

| Material | Synthesis Method | Key Properties and In Vitro Effects | Reference |

|---|---|---|---|

| Strontium-Substituted Calcium Phosphate Nanorods | Continuous flow synthesis with microwave assistance | Increased antibacterial activity with higher Sr concentration. | nih.gov |

| Strontium-Doped Calcium Phosphate Nanoparticles | Precipitation | Low cytotoxicity, well taken up by HeLa, MG-63, and MC3T3 cells, strongly increased ALP activity. | mdpi.com |

| Strontium-Substituted Hydroxyapatite Nanofiber Matrix | Electrospinning | Enhanced differentiation of MG63 osteoblast-like cells. | |

| Strontium-Substituted Hydroxyapatite Nanocrystals | Direct synthesis in aqueous medium | Linear increase in lattice constants with Sr substitution. | researchgate.net |

Strontium 85 in Research on Radionuclide Contaminant Remediation and Waste Management

Adsorption Technologies for Strontium-85 Removal from Aqueous Solutions

Adsorption is a widely investigated, cost-effective, and simple method for removing radionuclides like strontium from wastewater. dergipark.org.trresearchgate.net The process involves the adhesion of strontium ions onto the surface of a solid adsorbent material. Research using Sr-85 has been instrumental in the development and optimization of various adsorbent materials and the parameters that govern their efficiency.

A significant area of research focuses on creating and testing new, efficient, and often low-cost sorbents for strontium removal.

Alginate Beads: Derived from natural biopolymers found in brown seaweed, alginate beads have shown significant promise for the biosorption of strontium. bibliotekanauki.pl Studies using Sr-85 have demonstrated that beads made of calcium alginate (CaA), barium alginate (BaA), and strontium alginate (SrA) can achieve high decontamination factors, reaching up to 85% for Sr(II). bibliotekanauki.plresearchgate.neticm.edu.pl These beads are formed by cross-linking sodium alginate with divalent cations, creating a structure often described by the "egg box model". researchgate.netpau.edu.tr

Metal Oxide Nanocomposites and Other Inorganic Sorbents: Various inorganic materials are being explored for their high affinity for strontium.

Molecular Sieves: Commercial zeolite 3A and natural pumice have been tested for Sr-85 adsorption. researchgate.net Studies have shown that commercial zeolite 3A can be significantly more efficient than natural pumice for decontaminating strontium radioactive solutions. researchgate.net

Titanates: Sodium titanate sorbents have demonstrated rapid removal kinetics (within 10 minutes) and high equilibrium capacity for Sr(II). rsc.org

Composite Materials: Polyacrylonitrile (PAN)/zeolite composites and chitosan-Fuller's earth beads have been developed and studied for strontium adsorption from aqueous solutions. scirp.orgmdpi.com Magnetic nanoparticles, such as maghemite (γ-Fe2O3) impregnated with crown ethers, offer the advantage of easy magnetic separation after binding with strontium. symbiosisonlinepublishing.com

Clay Minerals: Montmorillonite (B579905), a type of clay, has shown rapid and high adsorption of Sr-85 (92-100%) in various water types. researchgate.net

Table 1: Performance of Various Sorbents for Strontium Removal

| Sorbent Material | Target Radionuclide | Key Findings | Reference(s) |

|---|---|---|---|

| Calcium, Barium, Strontium Alginate Beads | Sr-85, Am-241 | Decontamination factor (DF) of 85% for Sr(II). bibliotekanauki.plresearchgate.neticm.edu.pl | researchgate.net, bibliotekanauki.pl, icm.edu.pl |

| Zeolite 3A and Pumice | Sr-85 | Zeolite 3A was 2.71-fold more efficient than the most effective pumice (Isparta). researchgate.net | researchgate.net |

| Sodium Titanates | Sr(II), Cs(I), Co(II), Eu(III) | Maximum adsorbed amount of 60.0 mg/g for Sr(II). rsc.org | rsc.org |

| Chitosan-Fuller's Earth Beads | Sr(II) | Maximum adsorption capacity of ~30 mg/g at pH 6.5. mdpi.com | mdpi.com |

| Ca-montmorillonite colloids | Sr-85 | 92–100% of Sr-85 was rapidly adsorbed. researchgate.net | researchgate.net |

The efficiency of strontium adsorption is highly dependent on several operational parameters. Research using Sr-85 has focused on identifying the optimal conditions for various sorbents.

pH: The pH of the solution is one of the most critical factors affecting the surface charge of the adsorbent and the speciation of the metal ion. scirp.org For many sorbents, including alginate beads and sodium titanates, strontium adsorption increases with pH, reaching a maximum in the neutral to slightly alkaline range (pH 6.5-7.5). bibliotekanauki.plresearchgate.neticm.edu.plrsc.org At low pH, an excess of H+ ions can compete with Sr2+ ions for active adsorption sites, reducing efficiency. bohrium.com

Contact Time: The time required to reach adsorption equilibrium is another key parameter. For alginate beads, an optimal contact time of about 4 hours has been proposed. researchgate.netbibliotekanauki.plresearchgate.neticm.edu.pl In contrast, some materials like sodium titanates exhibit much faster kinetics, with significant removal occurring within 10 minutes. rsc.org

Concentration and Sorbent Dosage: The initial concentration of strontium and the amount of adsorbent used also influence the removal efficiency. researchgate.netscirp.org Adsorption capacity generally increases with the initial strontium concentration until the active sites on the adsorbent are saturated. bohrium.com The decontamination factor can be improved by increasing the sorbent dosage. dergipark.org.trresearchgate.net

Table 2: Optimal Adsorption Conditions for Strontium-85

| Sorbent | Optimal pH | Optimal Contact Time | Key Observation | Reference(s) |

|---|---|---|---|---|

| Alginate Beads (CaA, BaA, SrA) | Neutral | ~ 4 hours | Optimum conditions for Sr-85 removal from contaminated solutions. bibliotekanauki.plresearchgate.neticm.edu.pl | researchgate.net, bibliotekanauki.pl, icm.edu.pl |

| Sodium Titanates | ≥ 6.5 | < 10 minutes | Rapid kinetics and quantitative sorption (≥99.9%). rsc.org | rsc.org |

| PAN/Zeolite Composite | 2.0 - 8.0 | 120 minutes | Adsorption is pH-dependent. scirp.org | scirp.org |

Development and Characterization of Novel Sorbents (e.g., Alginate Beads, Metal Oxide Nanocomposites)

Liquid-Liquid Extraction Methodologies for Strontium-85 Separation

Liquid-liquid extraction is a separation technique suitable for treating solutions with higher concentrations of strontium (in the g/L range). mdpi.com The method involves transferring strontium ions from an aqueous phase to an immiscible organic phase. This is typically achieved by using a specific extractant molecule that can selectively bind with strontium.

Crown ethers, particularly dicyclohexano-18-crown-6 (B99776) (DCH18C6) and its derivatives, are the most widely studied extractants for strontium separation from acidic radioactive waste streams. d-nb.info Research using Sr-85 as a tracer has been crucial for understanding the extraction mechanism and optimizing the process. d-nb.info The extraction efficiency is highly dependent on factors such as the concentration of acid in the aqueous phase, the type of organic solvent (or diluent) used, and the concentration of the crown ether. d-nb.info

Ionic liquids are being investigated as potential replacements for volatile organic compounds (VOCs) as solvents in these extraction systems. d-nb.inforesearchgate.net Studies show that using ionic liquids as the organic phase can lead to high distribution ratios for strontium, even at low acid concentrations, which is a significant difference compared to traditional solvents like chloroform (B151607) or benzene. d-nb.info The extraction process can proceed via different mechanisms, including the formation of an ion-association complex or an ion-exchange mechanism, depending on the experimental conditions. d-nb.inforesearchgate.net

Membrane Technologies for Strontium-85 Filtration and Recovery

Membrane technology offers a highly efficient method for treating radioactive wastewater, with advantages including relatively simple maintenance. mdpi.com Various membrane processes have been developed for strontium removal, including nanofiltration (NF), reverse osmosis (RO), and direct contact membrane distillation (DCMD). mdpi.commdpi.com

Nanofiltration (NF) and Reverse Osmosis (RO): These are pressure-driven membrane processes that can directly remove dissolved multivalent ions like Sr2+. mdpi.com RO membranes, being denser, generally show higher rejection rates for nuclides compared to NF membranes. mdpi.comacs.org For instance, one study found that RO membranes could reject over 93% of single-component strontium, while NF membranes had lower rejection but higher flux (throughput). acs.org Another study using TFC-ULP and Desal RO membranes achieved Sr removal of 99.7–100% from a feed concentration of 10.3 mg/L. mdpi.com The separation is governed by mechanisms including size exclusion, electrostatic repulsion (Donnan exclusion), and dielectric exclusion. mdpi.com

Direct Contact Membrane Distillation (DCMD): This thermally-driven process has been proposed for processing low and intermediate-level radioactive liquid wastes. researchgate.net Experiments with model solutions containing Sr-85 showed that surface-modified membranes could completely remove radioactive species in a single stage, with the resulting permeate having activity at the level of the natural background. researchgate.net

Hybrid Processes: To enhance removal efficiency, membrane filtration can be combined with other techniques. For example, coprecipitation followed by microfiltration (MF) or ultrafiltration (UF) has been shown to significantly improve the decontamination factor for strontium. deswater.com

Solidification and Immobilization Research for Radioactive Strontium Waste Streams

After separation from liquid waste streams, radioactive strontium must be converted into a stable, solid waste form to ensure its safe, long-term isolation from the biosphere. janleenkloosterman.nl This process, known as solidification/stabilization (S/S), aims to create a durable matrix that is resistant to leaching and environmental degradation. janleenkloosterman.nlresearchgate.net

Research using Sr-85 has been vital in developing and evaluating various immobilization matrices:

Phosphate-Based Immobilization: In-situ phosphate (B84403) treatment has been investigated to immobilize strontium in contaminated soils. This method involves the coprecipitation of Sr-85 with metal phosphate compounds (e.g., using calcium, aluminum, or iron), which has been shown to effectively prevent its migration into groundwater.

Cementitious Materials: While traditional Portland cement can be used, its effectiveness for strontium can be limited. mdpi.com Therefore, research has focused on improved cementitious systems. Magnesium silicate (B1173343) hydrate (B1144303) (M–S–H) cement, for example, has been shown to effectively encapsulate strontium, achieving low leaching rates that meet national standards. scribd.com Additives like zeolite can also be mixed with cement to retard the leaching of Sr-85 from solidified ion-exchange resins. eeer.org

Glass and Ceramic Matrices: Vitrification (incorporation into a glass matrix) and ceramization are robust methods for immobilizing high-level waste. Studies have evaluated the immobilization of strontium in glass matrices at different sintering temperatures, showing that temperature and matrix composition (e.g., niobium content) are critical parameters. bjrs.org.br Perovskite-type ceramics have also been synthesized and shown to be a potential host for the simultaneous immobilization of cesium and strontium, demonstrating good thermal and chemical stability. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Strontium-85 | ⁸⁵Sr |

| Strontium-90 | ⁹⁰Sr |

| Calcium Alginate | (C₁₂H₁₄CaO₁₂)n |

| Barium Alginate | (C₁₂H₁₄BaO₁₂)n |

| Strontium Alginate | (C₁₂H₁₄SrO₁₂)n |

| Sodium Alginate | C₆H₉NaO₇ |

| Polyacrylonitrile | (C₃H₃N)n |

| Maghemite | γ-Fe₂O₃ |

| Montmorillonite | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O |

| Dicyclohexano-18-crown-6 | C₂₀H₃₆O₆ |

| Chloroform | CHCl₃ |

| Benzene | C₆H₆ |

| Niobium | Nb |

| Perovskite | CaTiO₃ (general structure) |

| Magnesium Silicate Hydrate | Variable (M-S-H) |

| Zeolite | Variable (e.g., Na₁₂(AlO₂)₁₂(SiO₂)₁₂·27H₂O for Zeolite A) |

Historical and Evolving Academic Perspectives on Strontium 85 Research

Early Development and Validation of Strontium-85 Tracer Techniques

The journey of Strontium-85 (Sr-85) as a research tool began with the broader development of radionuclide tracer techniques. Following the pioneering work of George von Hevesy in the early 20th century, who conducted the first radiotracer experiment, the use of radioactive isotopes to study biological processes gained momentum. nih.govnih.gov The initial focus was on understanding the metabolic pathways of various elements within living organisms.

Sr-85, a gamma-emitting isotope, emerged as a valuable tracer due to its chemical similarity to calcium, a primary component of bone. rsna.orgnih.gov This similarity allows Sr-85 to mimic calcium's behavior in the body, making it an ideal candidate for studying bone metabolism and related diseases. rsna.org Early studies in the 1960s demonstrated that Sr-85 preferentially accumulates in areas of high osteoblastic activity, which is indicative of new bone formation. This characteristic was quickly harnessed for the detection of bone lesions, including fractures, metastatic cancer, and other bone diseases, often before they were visible on conventional X-rays. rsna.orgrsna.orgnih.gov

The validation of Sr-85 as a bone-seeking tracer involved both external scintillation counting and the development of photoscanning techniques. rsna.orgrsna.orgrsna.org Researchers like Bauer and Wendeberg were instrumental in showing increased Sr-85 uptake in both osteolytic and osteoblastic tumors, as well as in non-malignant conditions like osteomyelitis and Paget's disease. rsna.org Fleming and his team were the first to demonstrate the use of Sr-85 for photoscanning bone lesions in 1961. rsna.org These early investigations laid the groundwork for the use of Sr-85 in nuclear medicine, establishing its utility in diagnosing and localizing bone pathology. nih.govnih.gov The technique involved administering a small, tracer amount of Sr-85 intravenously and then scanning the patient several days later to detect areas of increased uptake. rsna.orgrsna.org

Role of Strontium-85 as a Surrogate for Strontium-90 in Environmental and Basic Research

Due to its similar chemical properties, Strontium-85 has been extensively used as a surrogate for the more hazardous Strontium-90 (Sr-90) in a variety of research settings. osti.gov Sr-90 is a beta-emitting radionuclide with a long half-life of 28.8 years, making it a significant environmental concern, particularly from nuclear fallout and waste. nih.govresearchgate.net The use of Sr-85, with its shorter half-life of 64.84 days and gamma emission, offers a safer and more practical alternative for conducting experiments while still providing valuable insights into the behavior of radiostrontium. nih.govosti.govresearchgate.net

In environmental science, Sr-85 has been crucial for studying the transport and fate of strontium in ecosystems. Researchers have used Sr-85 to investigate its movement through soil, uptake by plants, and transfer through the food chain. researchgate.netkoreascience.krspringerprofessional.de For instance, studies have examined the absorption and accumulation of Sr-85 in various plant species, such as rice and strawberries, to understand the factors influencing its bioavailability and to develop potential phytoremediation strategies. koreascience.krresearchgate.net These studies provide critical data for modeling the environmental transport of the more persistent Sr-90. acs.org

In basic research, Sr-85 has been employed to understand the fundamental mechanisms of strontium metabolism and its interaction with biological systems. nerc.ac.uk By tracing the movement of Sr-85, scientists can infer the behavior of Sr-90 without the risks associated with handling a high-energy beta emitter. osti.gov This includes studies on the gastrointestinal absorption of strontium, its deposition in bone, and its excretion from the body. researchgate.net Research comparing the sorption and desorption characteristics of Sr-85 and Sr-90 on sediments has shown that Sr-85 can effectively predict the long-term behavior of Sr-90, validating its use as a surrogate. acs.org

Below is a table summarizing key comparative properties of Strontium-85 and Strontium-90 that underscore the utility of Sr-85 as a research surrogate.

| Property | Strontium-85 (Sr-85) | Strontium-90 (Sr-90) |

| Half-life | 64.84 days researchgate.net | 28.8 years researchgate.net |

| Primary Emission | Gamma rsna.org | Beta osti.gov |

| Research Application | Tracer for bone metabolism, environmental transport studies rsna.orgkoreascience.kr | Long-term environmental contaminant of concern researchgate.net |

| Handling Considerations | Lower radiological risk, easier to detect externally rsna.orgosti.gov | Higher radiological risk, primarily an internal hazard osti.gov |

Advances in Detection Sensitivity and Spatial Resolution in Radiotracer Studies

The evolution of detection technology has significantly enhanced the utility of Strontium-85 in radiotracer studies. Early methods relied on external spot counting with simple scintillation detectors and straight-bore collimators. rsna.org While effective in identifying areas of high uptake, these techniques offered limited spatial resolution. The introduction of automatic scintillation scanners, or rectilinear scanners, represented a major step forward, allowing for the creation of two-dimensional images (photoscans) of Sr-85 distribution in the body. rsna.orgrsna.org These early scanners often used focusing collimators to improve sensitivity and resolution. rsna.org

A pivotal advancement was the development of the Anger gamma camera. cuni.cz This technology, with its large sodium iodide crystal and array of photomultiplier tubes, could detect gamma rays from multiple angles simultaneously, leading to faster and more detailed images. cuni.czradiologykey.com The spatial resolution of gamma cameras has steadily improved over the decades, moving from early capabilities to around 8 mm in modern systems. radiologykey.com This improvement is partly due to the development of high-resolution collimators, which are crucial for defining the origin of the detected gamma rays. cuni.czradiologykey.com

The advent of Single-Photon Emission Computed Tomography (SPECT) further revolutionized Sr-85 imaging. By acquiring multiple planar images from different angles around the patient, SPECT allows for the three-dimensional reconstruction of the radiotracer's distribution, significantly improving image contrast by removing overlying tissue activity. radiologykey.com More recent developments in detector materials, such as cadmium zinc telluride (CZT) detectors, offer improved sensitivity and energy resolution compared to traditional sodium iodide crystals, enabling lower administered activities and shorter imaging times. eurarchmedres.orgbham.ac.uk The integration of SPECT with Computed Tomography (SPECT/CT) provides anatomical context to the functional Sr-85 data, allowing for more precise localization of uptake.

The table below highlights the progression of detection technologies used in conjunction with Strontium-85 and their impact on imaging capabilities.

| Technology | Key Features | Impact on Sr-85 Studies |

| External Scintillation Counting | Single detector with a simple collimator. rsna.org | Early localization of high uptake areas, but with low spatial resolution. rsna.org |

| Rectilinear Scanner (Photoscanning) | Automated scanning with a focusing collimator to create 2D images. rsna.orgrsna.org | Improved visualization of Sr-85 distribution compared to spot counting. rsna.org |

| Anger Gamma Camera | Large NaI crystal and multiple photomultiplier tubes for faster, more detailed planar imaging. cuni.czradiologykey.com | Became the standard for nuclear medicine imaging, offering better resolution. radiologykey.com |

| Single-Photon Emission Computed Tomography (SPECT) | 3D image reconstruction from multiple 2D projections. radiologykey.com | Enhanced image contrast and localization of Sr-85 uptake. |

| Hybrid Imaging (SPECT/CT) | Fusion of functional SPECT data with anatomical CT images. | Precise anatomical localization of Sr-85 accumulation. |

| Advanced Detectors (e.g., CZT) | Solid-state detectors with improved sensitivity and energy resolution. eurarchmedres.orgbham.ac.uk | Potential for lower radiation dose and faster imaging. researchgate.net |

Impact of Strontium-85 Research on Understanding General Radiosotope Behavior

Research utilizing Strontium-85 has had a broad impact on the understanding of how radioisotopes, in general, behave in biological and environmental systems. The extensive studies on Sr-85's metabolism, governed by its chemical similarity to calcium, have provided a foundational model for the "alkaline earth" group of elements. nerc.ac.uk This research has elucidated key principles of radioisotope behavior, including:

Biological Discrimination: Studies comparing the uptake and excretion of Sr-85 and Calcium-45 demonstrated the concept of biological discrimination, where the body preferentially absorbs and retains calcium over strontium. This principle is fundamental to understanding the relative risk of different radioisotopes that are chemically analogous to essential elements.

Gastrointestinal Absorption: Investigations into the factors affecting Sr-85 absorption from the gut, such as dietary calcium levels and the presence of certain amino acids, have contributed to a more general understanding of how diet can influence the uptake of ingested radionuclides. nerc.ac.ukresearchgate.net

Transport and Distribution: By tracking Sr-85, researchers have mapped the pathways of transport and distribution of bone-seeking radionuclides within the body. This includes understanding the kinetics of uptake into the bone mineral matrix and subsequent release. snmjournals.org These models of uptake and retention are critical for internal dosimetry calculations for a wide range of bone-seeking radioisotopes.